molecular formula C25H34O6 B055710 4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol CAS No. 124601-98-5

4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol

Cat. No. B055710
M. Wt: 430.5 g/mol
InChI Key: IADVUVVIWYXFFK-FHEJEKGWSA-N
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Description

4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol, also known as BEN-Myo-Inositol, is a chemical compound that has been studied extensively due to its potential applications in various fields. The molecular formula is C25H34O6 and the molecular weight is 430.5 g/mol .


Synthesis Analysis

The synthesis of this compound involves the deprotection of the benzoate and the orthoformate with isobutylamine and aqueous trifluoroacetic acid, respectively . This process yields 4,6-di-O-benzyl-myo-inositol in an overall yield of 67% .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C25H34O6 . Further structural analysis would require more specific data or tools.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the deprotection of the benzoate and the orthoformate with isobutylamine and aqueous trifluoroacetic acid . This results in the formation of 4,6-di-O-benzyl-myo-inositol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 430.5 g/mol . Other properties such as density, boiling point, melting point, and flash point are not available in the search results .

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. It is advised to handle this compound with care and use it only for R&D purposes .

properties

InChI

InChI=1S/C25H34O6/c26-18-19(27-16-17-10-4-1-5-11-17)21-23(31-25(29-21)14-8-3-9-15-25)22-20(18)28-24(30-22)12-6-2-7-13-24/h1,4-5,10-11,18-23,26H,2-3,6-9,12-16H2/t18-,19-,20-,21+,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADVUVVIWYXFFK-FHEJEKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC3C(C(C4C(C3O2)OC5(O4)CCCCC5)OCC6=CC=CC=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)O[C@H]3[C@H]([C@@H]([C@@H]4[C@@H]([C@H]3O2)OC5(O4)CCCCC5)OCC6=CC=CC=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol

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